molecular formula C15H18ClNO B1430091 2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 1443981-63-2

2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No. B1430091
M. Wt: 263.76 g/mol
InChI Key: GISQBULGVHDDHB-UHFFFAOYSA-N
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Description

“2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide” is a chemical compound with the CAS Number: 1443981-63-2 . It has a molecular weight of 263.76 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular formula of the compound is C15H18ClNO . The InChI Code is 1S/C15H18ClNO/c16-10-15(18)17(12-8-9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,12,14H,3,5,7-10H2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The molecular weight is 263.76 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and density were not available in the search results .

Scientific Research Applications

A Convenient Synthesis of Haloindanones and Halotetralones The compound 2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is related to compounds studied for their synthetic pathways and structural characteristics. Nguyen et al. (2003) explored a synthesis method involving the regioselective oxidation of similar acetamides, yielding haloindanones and halotetralones. The process involves potassium permanganate oxidation and acidic hydrolysis, showcasing a method to create structurally related compounds in good yield (Nguyen et al., 2003).

Molecular Interaction and Structural Stability Analysis In a detailed study, Gouda et al. (2022) synthesized a compound similar to 2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide and analyzed its structure using single-crystal X-ray diffraction. The study also evaluated the molecular interactions like hydrogen bonding and stacking, contributing to the crystal packing stability. DFT calculations were performed to assess the compound's stability, chemical reactivity, and other parameters, providing a comprehensive insight into the molecular characteristics (Gouda et al., 2022).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P310, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO/c16-10-15(18)17(12-8-9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,12,14H,3,5,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISQBULGVHDDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(C3CC3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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